molecular formula C29H27F3N4O2 B12367047 Fgfr4-IN-17

Fgfr4-IN-17

Cat. No.: B12367047
M. Wt: 520.5 g/mol
InChI Key: KWCUYDDWUFSZAY-MHZLTWQESA-N
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Description

Fgfr4-IN-17 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr4-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Fgfr4-IN-17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce different substituents onto the core scaffold .

Scientific Research Applications

Fgfr4-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Fgfr4-IN-17 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This inhibition prevents the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. By blocking these pathways, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fgfr4-IN-17 include other FGFR4 inhibitors such as BLU9931 and H3B-6527 .

Comparison

This compound is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity is attributed to the presence of a unique cysteine residue in the hinge region of FGFR4, which allows for the design of covalent inhibitors that specifically target FGFR4. This high selectivity reduces off-target effects and improves the therapeutic index of this compound .

Properties

Molecular Formula

C29H27F3N4O2

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(1S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-1,2-dihydroinden-5-yl]-4-fluoro-3-[2-(5-methoxypyridin-3-yl)ethynyl]benzamide

InChI

InChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1

InChI Key

KWCUYDDWUFSZAY-MHZLTWQESA-N

Isomeric SMILES

CN1CCN(CC1)[C@H]2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F

Canonical SMILES

CN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F

Origin of Product

United States

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